N-(4-(thiophen-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S3/c1-14-4-6-16(7-5-14)29(25,26)23-10-8-15(9-11-23)19(24)22-20-21-17(13-28-20)18-3-2-12-27-18/h2-7,12-13,15H,8-11H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQRBIYXRXPJIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiophen-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multi-step organic synthesis:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Thiophene Group: The thiophene group is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Tosylation of Piperidine: Piperidine is tosylated using tosyl chloride in the presence of a base like pyridine to form the tosyl-protected piperidine.
Formation of the Carboxamide: The final step involves the coupling of the thiazole-thiophene intermediate with the tosyl-protected piperidine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
Batch or Continuous Flow Synthesis: Depending on the required scale, batch synthesis or continuous flow methods could be employed.
Catalyst Optimization: Use of efficient catalysts to improve yield and reduce reaction times.
Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(thiophen-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions:
Oxidation: The thiophene and thiazole rings can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tosyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene and thiazole rings.
Reduction: Corresponding amines from the reduction of the carboxamide group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its heterocyclic structure.
Material Science:
Biology and Medicine
Antimicrobial Agents: The thiazole and thiophene rings are known for their antimicrobial properties, making this compound a candidate for developing new antibiotics.
Anticancer Research: The compound’s structure suggests potential activity against cancer cells, particularly through inhibition of specific enzymes or pathways.
Industry
Pharmaceuticals: Used in the synthesis of drug candidates.
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of N-(4-(thiophen-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide involves interaction with biological targets such as enzymes or receptors. The thiazole and thiophene rings can interact with active sites of enzymes, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Thiophene-Thiazole Hybrids
Compounds such as (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) () share the thiophene-thiazole framework but incorporate a sulfonamide-linked enone system. This compound exhibited potent antiproliferative activity against breast cancer (IC₅₀ = 10.25 µM), outperforming doxorubicin (IC₅₀ ~30 µM). The enone group likely enhances electrophilic reactivity, contributing to covalent binding with biological targets, whereas the tosylpiperidine group in the target compound may improve pharmacokinetic properties (e.g., solubility, metabolic stability) .
Piperidine Carboxamide Derivatives
ML277 (), a close analog with a methoxyphenyl-thiazole group instead of thiophene, is a KCNQ1 potassium channel activator. Its structure highlights the importance of aryl substituents on thiazole for target specificity.
Arylpiperazine-Thiazole Hybrids
Compounds like N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) () feature piperazine-acetamide linkages instead of tosylpiperidine. These derivatives showed moderate anti-inflammatory activity, with molecular weights (~408–438 g/mol) comparable to the target compound. The tosyl group in the target compound may enhance sulfonamide-mediated interactions (e.g., hydrogen bonding) compared to acetamide-based analogs .
Physicochemical Properties
*Calculated based on formula.
The target compound’s higher molecular weight compared to Compound 16 () reflects the bulkier tosylpiperidine group, which may influence membrane permeability. Thiophene’s electron-rich nature could enhance π-π stacking interactions compared to methoxyphenyl or benzo[d]thiazole systems .
Anticancer Activity
Thiophene-thiazole hybrids like (26) () demonstrate IC₅₀ values <10 µM against breast cancer, attributed to sulfonamide and enone moieties interacting with cellular targets (e.g., tubulin or kinases).
Cardioprotective Effects
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide () outperformed reference drugs (Levocarnitine, Mildronate) in reducing hypoxic muscle contraction. The target compound’s piperidine ring may mimic azepine’s conformational flexibility, but its sulfonamide group could introduce distinct pharmacokinetic profiles .
Anti-inflammatory and Ion Channel Modulation
Piperazine-thiazole derivatives () and ML277 () highlight structural versatility for diverse targets. The target compound’s lack of a free amine (due to tosylation) may reduce off-target interactions compared to piperazine-based anti-inflammatory agents .
Biological Activity
N-(4-(thiophen-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic compound characterized by a unique structural configuration that combines a thiophene ring, a thiazole moiety, and a tosylpiperidine framework. This combination of functional groups suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 447.6 g/mol. Its structure features:
| Feature | Description |
|---|---|
| Thiazole Ring | Contributes to pharmacological activity |
| Thiophene Group | Enhances interaction with biological targets |
| Piperidine Ring | Provides basic nitrogen for binding interactions |
| Tosyl Group | Increases solubility and reactivity |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
Case Studies
- Acetylcholinesterase Inhibition : A study evaluating the inhibitory effect of compounds similar to this compound found significant AChE inhibition with IC50 values ranging from 2.7 µM to higher concentrations depending on structural modifications . This suggests potential applications in treating Alzheimer's disease.
- Potassium Channel Activation : Research on structurally related compounds identified potent activators of KCNQ1 channels, indicating that modifications to the piperidine structure could enhance selectivity and efficacy .
- Anticancer Properties : Compounds containing the thiazole moiety have been associated with anticancer activity through various pathways, including apoptosis induction and cell cycle arrest.
Comparative Biological Activity Table
To summarize the biological activities associated with this compound and related compounds:
| Compound Name | Biological Activity | IC50 Value |
|---|---|---|
| N-(4-(thiophen-2-yl)thiazol-2-yl)-1-tosylpiperidine | AChE Inhibition | ~2.7 µM |
| 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)amine | Anticancer | Not specified |
| N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines | Antimicrobial properties | Not specified |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-(thiophen-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Coupling Reactions : Use coupling agents like O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium in DMF (0.4 M concentration) to facilitate amide bond formation between thiazol-2-amine and tosylpiperidine intermediates .
- Solvent Selection : Ethanol or ethanol-water mixtures are effective for reflux reactions (e.g., 4–7 hours) to improve solubility and reduce side products .
- Purification : Employ preparative TLC (n-hexane/ethyl acetate, 50:50) or HPLC (≥98% purity) to isolate the target compound .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.1 eq of Lawesson’s reagent for thioamide derivatives) and monitor reaction progress via TLC .
Q. Which analytical techniques are most reliable for characterizing the structural integrity and purity of this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm regiochemistry and stereochemistry, particularly at the piperidine and thiazole junctions. Compare observed shifts with theoretical predictions (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry : ESI-MS (e.g., m/z 488.64 for molecular ion) validates molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection ensures ≥98% purity. Retention times vary with solvent systems (e.g., acetonitrile/water gradients) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodology :
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
- Receptor Binding : Radioligand displacement assays (e.g., β3-adrenergic receptor studies) to measure IC₅₀ values .
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, particularly at the piperidine and thiazole junctions?
- Methodology :
- Chiral Auxiliaries : Use (S)- or (R)-proline derivatives to induce enantioselectivity during cyclization steps .
- Stereospecific Reagents : Employ chiral coupling agents (e.g., HATU/DIPEA) to retain configuration during amide bond formation .
- Crystallography : Validate stereochemistry via single-crystal X-ray diffraction (e.g., dihedral angles <5° for planar thiophene-thiazole systems) .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., binding affinity vs. bioactivity)?
- Methodology :
- MD Simulations : Perform 100-ns simulations to assess protein-ligand stability (e.g., RMSD <2 Å for binding pockets) .
- Metabolic Profiling : Compare in silico ADMET predictions with in vitro microsomal stability assays (e.g., CYP450 inhibition) .
- Orthogonal Assays : Validate binding affinity discrepancies using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
Q. How do structural modifications at the tosyl group or thiophene ring impact target selectivity and metabolic stability?
- Methodology :
- Tosyl Modifications : Replace tosyl with sulfonamide or carboxamide groups to alter hydrophobicity. Assess solubility via logP measurements (e.g., ClogP <3 for improved bioavailability) .
- Thiophene Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability. Test in hepatocyte clearance assays (e.g., t₁/₂ >60 min) .
- SAR Studies : Synthesize analogs (e.g., 4-methoxyphenyl or 3,4-difluorophenyl derivatives) and correlate substituents with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
